molecular formula C16H18N2O4S B2508131 N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1251684-45-3

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2508131
CAS RN: 1251684-45-3
M. Wt: 334.39
InChI Key: STRFTHUNDQATIT-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as HTMT-OXA, is a synthetic compound used in scientific research for its potential therapeutic applications. This compound belongs to the family of oxalamides and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Chemosensors for Metal Ion Detection

Researchers Liu et al. (2022) developed two chemosensors derived from 5-(thiophene-2-yl)oxazole, which include compounds related to N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide. These chemosensors were designed for the specific recognition of Ga3+ ions and demonstrated high sensitivity and selectivity through a fluorescence turn-on strategy (Liu et al., 2022).

Molecular Structure and Hydrogen Bonding

Martínez-Martínez et al. (1998) conducted a study on the synthesis and structural investigation of oxamide derivatives, including those structurally similar to this compound. Their work revealed insights into the intramolecular hydrogen bonding and molecular conformations of these compounds (Martínez-Martínez et al., 1998).

Polymer Synthesis and Applications

Sobolčiak et al. (2013) synthesized a novel cationic polymer using a compound structurally related to the one . This polymer demonstrated unique properties, including the ability to switch from a cationic to a zwitterionic form upon light irradiation. Such materials have potential applications in DNA interaction and antibacterial activity (Sobolčiak et al., 2013).

Anticancer Potential

Haridevamuthu et al. (2023) explored hydroxyl-containing benzo[b]thiophene analogs, closely related to the compound , for their anticancer activity. They found that these compounds showed selectivity towards laryngeal cancer cells and could potentially be combined with other drugs for effective chemotherapy (Haridevamuthu et al., 2023).

Catalysis

Ghorbanloo and Alamooti (2017) studied a thiazole-hydrazone ligand similar in structure to the compound of interest for its use in catalysis. They demonstrated its effectiveness as a catalyst in oxidation reactions, suggesting potential applications in industrial processes (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFTHUNDQATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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